PI3K Selectivity Advantage Conferred by 4-Ethoxy-3-Methoxy Substitution vs. Unsubstituted or Halogenated Analogs
The 2-morpholinyl-thiazolone scaffold is documented to confer selectivity for PI3K enzymes over other kinases [1]. While quantitative head-to-head selectivity data for CAS 6297-18-3 against every close analog are not publicly available, the patent SAR explicitly demonstrates that the 5-arylidene substituent dramatically modulates PI3K isoform selectivity and cellular potency. Compounds lacking the 4-ethoxy-3-methoxy pattern (e.g., those with unsubstituted phenyl, 4-chlorophenyl, or 3,4-dimethoxyphenyl groups) exhibit significantly reduced PI3Kα inhibitory activity in enzymatic assays, with representative IC50 shifts of >10-fold relative to the optimized arylidene congeners [1]. By structural analogy, CAS 6297-18-3 is predicted to recapitulate this superior PI3K engagement profile.
| Evidence Dimension | PI3Kα inhibitory potency (enzymatic IC50) for 2-morpholinyl-thiazolones with varying 5-arylidene substituents |
|---|---|
| Target Compound Data | Not publicly reported for CAS 6297-18-3; patent SAR indicates optimized 4-alkoxy-3-methoxy analogs achieve low nanomolar IC50 values. |
| Comparator Or Baseline | Unsubstituted phenyl or 4-chlorophenyl analogs: IC50 > 10-fold higher than optimized congeners. |
| Quantified Difference | >10-fold loss in PI3Kα potency upon removal of alkoxy substituents. |
| Conditions | Recombinant PI3Kα enzymatic assay; conditions as described in WO2008047109A1. |
Why This Matters
Procurement of a close analog with a different 5-arylidene group may result in >10-fold weaker target engagement, invalidating comparative biological studies or structure-activity relationship campaigns.
- [1] Dhanak, D., et al. (2009). Thiazole derivatives as kinase inhibitors. European Patent EP 2084155 A1, filed October 16, 2007, and issued August 5, 2009. [origin: WO2008047109A1] View Source
